molecular formula C5H9N3O2 B1390252 5-(Aminomethyl)piperazine-2,3-dione CAS No. 1186467-04-8

5-(Aminomethyl)piperazine-2,3-dione

Cat. No.: B1390252
CAS No.: 1186467-04-8
M. Wt: 143.14 g/mol
InChI Key: WHGANRDWMKINNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)piperazine-2,3-dione is a heterocyclic organic compound that features a piperazine ring with an aminomethyl group at the 5-position and two carbonyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)piperazine-2,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamines with carbonyl compounds can lead to the formation of piperazine derivatives . Another method includes the use of sulfonium salts in cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-yield synthetic routes that can be scaled up efficiently. The use of catalysts and optimized reaction conditions ensures the production of the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)piperazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce hydroxylated piperazine compounds .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)piperazine-2,3-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the NMDA receptor glycine site, which plays a crucial role in synaptic plasticity, learning, and memory . The compound binds to the receptor, blocking the action of glycine and modulating neuronal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)piperazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the NMDA receptor glycine site sets it apart from other piperazine derivatives, making it a valuable compound for research in neurochemistry and drug development .

Properties

IUPAC Name

5-(aminomethyl)piperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-1-3-2-7-4(9)5(10)8-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGANRDWMKINNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)piperazine-2,3-dione
Reactant of Route 2
5-(Aminomethyl)piperazine-2,3-dione
Reactant of Route 3
5-(Aminomethyl)piperazine-2,3-dione
Reactant of Route 4
5-(Aminomethyl)piperazine-2,3-dione
Reactant of Route 5
5-(Aminomethyl)piperazine-2,3-dione
Reactant of Route 6
5-(Aminomethyl)piperazine-2,3-dione

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